molecular formula C15H23N B15148677 N-ethyl-N-(4-ethylbenzyl)-2-methylprop-2-en-1-amine CAS No. 827333-03-9

N-ethyl-N-(4-ethylbenzyl)-2-methylprop-2-en-1-amine

Cat. No.: B15148677
CAS No.: 827333-03-9
M. Wt: 217.35 g/mol
InChI Key: IXOHFKYFRHYLCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N-(4-ethylbenzyl)-2-methylprop-2-en-1-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom, a benzyl group substituted with an ethyl group at the para position, and a 2-methylprop-2-en-1-amine backbone. Amines are known for their wide range of applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(4-ethylbenzyl)-2-methylprop-2-en-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of N-ethyl-2-methylprop-2-en-1-amine with 4-ethylbenzyl chloride under basic conditions. The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation, crystallization, or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(4-ethylbenzyl)-2-methylprop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or ethyl groups can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Amine oxides or other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives with different alkyl or aryl groups.

Scientific Research Applications

N-ethyl-N-(4-ethylbenzyl)-2-methylprop-2-en-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-N-(4-ethylbenzyl)-2-methylprop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. Detailed studies using techniques like molecular docking, spectroscopy, and biochemical assays can provide insights into the compound’s mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-N-benzyl-2-methylprop-2-en-1-amine: Lacks the ethyl group on the benzyl ring.

    N-ethyl-N-(4-methylbenzyl)-2-methylprop-2-en-1-amine: Substituted with a methyl group instead of an ethyl group on the benzyl ring.

    N-ethyl-N-(4-chlorobenzyl)-2-methylprop-2-en-1-amine: Substituted with a chlorine atom on the benzyl ring.

Uniqueness

N-ethyl-N-(4-ethylbenzyl)-2-methylprop-2-en-1-amine is unique due to the specific substitution pattern on the benzyl ring, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the ethyl group at the para position may enhance its lipophilicity and alter its interaction with molecular targets compared to similar compounds.

Properties

CAS No.

827333-03-9

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

N-ethyl-N-[(4-ethylphenyl)methyl]-2-methylprop-2-en-1-amine

InChI

InChI=1S/C15H23N/c1-5-14-7-9-15(10-8-14)12-16(6-2)11-13(3)4/h7-10H,3,5-6,11-12H2,1-2,4H3

InChI Key

IXOHFKYFRHYLCB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(CC)CC(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.